2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride
Description
2-(Piperidin-4-ylsulfanyl)acetic acid hydrochloride is a piperidine derivative featuring a thioether (sulfanyl) linkage at the 4-position of the piperidine ring, connected to an acetic acid moiety. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.
Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
2-piperidin-4-ylsulfanylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIGXHUZXZDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis of piperidine derivatives typically begins with 4-piperidone hydrochloride, a commercially available starting material. In the presence of di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate, 4-piperidone hydrochloride undergoes Boc protection to yield N-tert-butoxycarbonyl-4-piperidone (Boc-piperidone) with a molar yield of 91–94%. This intermediate is critical for subsequent functionalization, as the Boc group stabilizes the piperidine ring during reactive steps.
Introduction of the Sulfanyl Group
A key challenge lies in introducing the sulfanyl (-S-) moiety at the 4-position of the piperidine ring. While direct thiolation methods are sparsely documented in the provided sources, analogous approaches for amine functionalization offer insights. For instance, 4-amino-1-tert-butoxycarbonylpiperidine is synthesized via reductive amination of Boc-piperidone using sodium borohydride and titanium tetraisopropoxide in ethanol-ammonia solutions, achieving yields of 81–82%. Adapting this method, substitution of ammonia with a thiolating agent (e.g., thiourea or H₂S) could theoretically yield the corresponding 4-mercaptopiperidine derivative.
Coupling Reactions and Acid Formation
Thioether Formation with Acetic Acid Derivatives
The coupling of 4-mercaptopiperidine with chloroacetic acid represents a plausible route to 2-(piperidin-4-ylsulfanyl)acetic acid. Under conditions similar to those described for pyridinecarboxylic acid coupling, reactions in dimethyl sulfoxide (DMSO) with sodium carbonate and potassium iodide at 100°C facilitate nucleophilic substitution. For example, the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-aminopiperidine derivatives achieves yields of 71–73%, suggesting comparable efficiency for acetic acid derivatives.
Table 1: Optimized Conditions for Thioether Coupling
Hydrochloride Salt Formation
Post-synthesis, the free base is treated with hydrochloric acid to form the hydrochloride salt. The second patent highlights the importance of impurity control during salt formation, noting that residual solvents or unreacted intermediates (e.g., thiourea derivatives) may co-crystallize. Recrystallization from isopropanol/water (1:2 v/v) effectively purifies the product, as demonstrated for analogous compounds.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
The provided patents emphasize NMR for structural validation. For Boc-piperidone, characteristic signals include δ 1.49 ppm (Boc tert-butyl group) and δ 3.72 ppm (piperidine ring protons). Post-coupling, the acetic acid moiety’s methylene group (-SCH₂COOH) is expected to resonate near δ 3.8–4.2 ppm, while the piperidine ring protons appear between δ 2.7–3.5 ppm.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives with modified functional groups.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogs:
Key Observations:
- Electronic Effects : The sulfanyl group in the target compound may confer greater nucleophilicity compared to oxygen or nitrogen analogs, affecting reactivity in synthesis and metabolic pathways.
- Biological Activity : Compounds like 9a–9d () demonstrate potent inhibition of soluble epoxide hydrolase (sEH), suggesting that the acetic acid moiety is critical for enzyme interaction. The sulfanyl variant may exhibit altered binding kinetics due to steric or electronic differences .
- Solubility : The hydrochloride salt form enhances water solubility compared to neutral esters (e.g., Ethyl 2-(piperidin-4-yl)acetate, LogP ~1.2) .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The hydrochloride salt of the target compound likely has a lower LogP (more hydrophilic) than Ethyl 2-(piperidin-4-yl)acetate (LogP ~1.2) .
Biological Activity
2-(Piperidin-4-ylsulfanyl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring, which is known for its ability to interact with various biological targets, and a sulfanyl group that may enhance its reactivity and bioactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₈H₁₄ClN₁O₂S
- Molecular Weight : 209.72 g/mol
- CAS Number : 2866307-88-0
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The piperidine moiety can mimic natural substrates or inhibitors, allowing the compound to bind effectively to active sites. The sulfanyl group contributes to redox reactions, which may influence the compound's reactivity with biological molecules. This dual functionality enhances its potential as a therapeutic agent.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease management. Inhibiting these enzymes can increase acetylcholine levels in neuronal cells, potentially improving cognitive function in patients with cholinergic deficits .
Case Studies and Research Findings
-
Study on Elastase Inhibition :
A computational study identified structural requirements for elastase inhibitors, suggesting that derivatives of compounds like 2-(piperidin-4-ylsulfanyl)acetic acid could be explored for their elastase inhibitory potential. Although specific data on this compound were not provided, it highlights the relevance of similar structures in enzyme inhibition studies . -
Pharmacological Testing :
Various pharmacological assays have been conducted to evaluate the activity of similar piperidine derivatives. For instance, compounds exhibiting hydrophobic interactions with key residues in enzyme active sites demonstrated promising inhibitory effects, suggesting that 2-(piperidin-4-ylsulfanyl)acetic acid may follow similar patterns in biological assays .
Comparative Analysis
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(Piperidin-4-yl)acetic acid | Lacks sulfanyl group | Moderate AChE inhibition |
| 2-(Piperidin-4-yl)phenylacetic acid | Phenyl group enhances lipophilicity | Higher binding affinity to AChE |
| This compound | Unique sulfanyl group enhances reactivity | Potential dual inhibition of AChE and BChE |
Applications in Medicinal Chemistry
Due to its structural characteristics, this compound serves as a valuable building block in drug development. Its ability to act as an intermediate in synthesizing more complex molecules makes it an attractive target for further research into therapeutic applications aimed at neurological disorders and inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between piperidine-4-thiol and chloroacetic acid, followed by hydrochloric acid salt formation. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
- Temperature : Reactions performed at 50–60°C minimize side-product formation (e.g., disulfide bonds) .
- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield typically ranges from 65–80%, depending on stoichiometric ratios and catalyst use (e.g., triethylamine) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : <sup>1</sup>H NMR should show characteristic peaks for the piperidine ring (δ 1.5–2.5 ppm) and the sulfanyl-acetic acid moiety (δ 3.3–3.7 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]<sup>+</sup> at m/z 206.1 (hydrochloride adduct confirmed at m/z 242.1) .
- X-ray Crystallography : For absolute confirmation, single-crystal analysis resolves bond angles and spatial arrangement of the sulfanyl group .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV exposure to avoid sulfanyl group oxidation to sulfoxides/sulfones. Regular HPLC monitoring (C18 column, 0.1% TFA in mobile phase) detects degradation products .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or functionalization of this compound?
- Methodological Answer :
- Reaction Path Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfanyl-acetic acid bond formation, identifying energy barriers and optimal catalysts .
- Solvent Effects : Molecular dynamics simulations predict solvent interactions to enhance reaction efficiency (e.g., DMSO vs. DMF) .
- Table : Computational vs. Experimental Yield Comparison
| Solvent | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DMF | 78 | 75 |
| DMSO | 82 | 68 |
Q. What strategies resolve contradictions in biological activity data for piperidine-derived compounds?
- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Structural Analogues : Compare with 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride to isolate sulfanyl-specific effects .
- Meta-Analysis : Use tools like ChemAxon or PubChem BioActivity Data to aggregate results across studies and identify outliers .
Q. How does the sulfanyl group influence the compound’s interaction with biological targets compared to oxygen or nitrogen analogs?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulations reveal sulfur’s larger atomic radius increases hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) .
- Comparative SAR : Replace sulfanyl with oxygen (ether) or NH (amine) and assay against targets like G protein-coupled receptors (GPCRs). Sulfanyl derivatives show 3–5× higher binding affinity due to enhanced van der Waals interactions .
Q. What advanced analytical techniques characterize degradation pathways of this compound in aqueous solutions?
- Methodological Answer :
- LC-MS/MS : Identifies oxidation products (e.g., sulfonic acid derivatives) using a Q-TOF mass spectrometer in negative ion mode .
- Kinetic Studies : Monitor pH-dependent degradation (pH 2–9) via UV-Vis spectroscopy at 260 nm. Hydrolysis dominates at pH >7, while oxidation peaks at pH 4–6 .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
